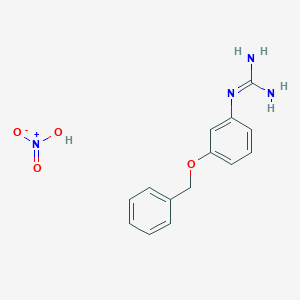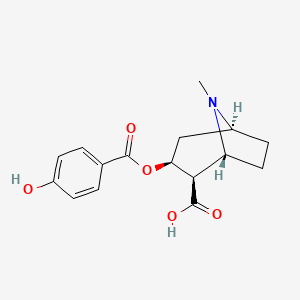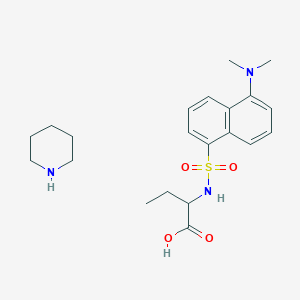![molecular formula C12H20N2O3 B1511358 Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate CAS No. 1251012-56-2](/img/structure/B1511358.png)
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Descripción general
Descripción
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate, also known as TBOA, is a chemical compound that belongs to the class of pyrrolidine carboxylates. TBOA is a potent inhibitor of glutamate transporters and has been used as a research tool to study the role of glutamate transporters in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate plays a crucial role in asymmetric synthesis. One study describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method yields chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its potential in creating complex, chirally pure compounds (Chung et al., 2005).
Catalytic Activities in Metal Complexes
The compound has been used in the synthesis and characterization of ruthenium(II) carbonyl chloride complexes. These complexes, featuring pyridine-functionalized N-heterocyclic carbenes, have shown catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Molecular Structure Analysis
Research includes the synthesis and full characterization of complexes involving the compound with pyridine and related molecules. Such studies contribute to our understanding of stereochemistry and molecular interactions in organometallic chemistry (Titova et al., 2016).
Organic Synthesis and Conformational Analysis
The compound has applications in the synthesis and conformational analysis of organic molecules. For instance, the motional restrictions of the proline pyrrolidine ring in related structures enable it to act as a turn inducer in peptides and proteins, influencing molecular architecture (Koskinen et al., 2005).
Synthesis of Functionalized Esters
It is also used in the synthesis of esters with specific functional groups, which are important intermediates in various organic synthesis pathways. For example, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, structurally related to the compound , have been synthesized and utilized for further chemical transformations (Marin et al., 2004).
Reagent in Complex Formation
The compound's derivatives have been used as reagents in the formation of neutral trans-[Re6Q8L4L'2] hybrid building blocks. This demonstrates its utility in the creation of complex, multi-metallic structures for advanced material science applications (Dorson et al., 2009).
Propiedades
IUPAC Name |
tert-butyl (3aS,7aS)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRDCDSOKKHHIV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC(=O)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




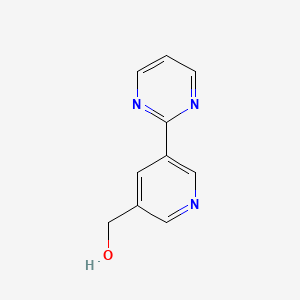



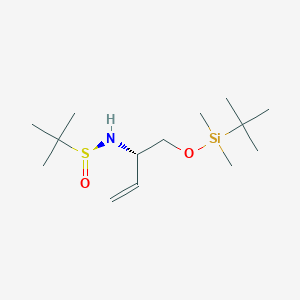

![5-Benzyl 1-(tert-butyl) tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B1511315.png)
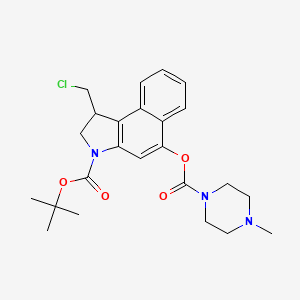
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)

